molecular formula C7H6BrN3O B13053165 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B13053165
M. Wt: 228.05 g/mol
InChI Key: XHIRGJOCHASTDA-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1782729-97-8) is a high-value chemical intermediate primarily used in pharmaceutical research and development. This compound, with the molecular formula C7H6BrN3O and a molecular weight of 228.05, features a bromine atom at the 6-position of the triazolopyridinone scaffold, making it a versatile building block for further functionalization via cross-coupling reactions . The triazolopyridine core is recognized in medicinal chemistry as a promising scaffold with a wide range of potential biological activities . Research into analogous compounds highlights their significance as key intermediates in the synthesis of potential therapeutic agents. For instance, derivatives of the [1,2,4]triazolo[4,3-a]pyridine (TZP) motif have been investigated as potent inhibitors of nitric oxide (NO) release, with potential application in the development of treatments for autoimmune hepatitis and other inflammatory conditions . Furthermore, the broader class of triazolo[4,3-a]pyridin-3(2H)-ones has been documented in patents for the preparation of compounds with psychotropic activity, underscoring the pharmaceutical relevance of this heterocyclic system . This reagent is intended for use as a synthetic intermediate in laboratory research to create novel molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C7H6BrN3O/c1-10-7(12)11-4-5(8)2-3-6(11)9-10/h2-4H,1H3

InChI Key

XHIRGJOCHASTDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C=C(C=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-amino-pyridine with bromine in the presence of a suitable solvent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This method has been shown to produce high yields of the desired product in a shorter reaction time . The use of microwave irradiation can enhance reaction rates and improve overall efficiency.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one has shown promising results in medicinal chemistry:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action is believed to involve interference with bacterial DNA synthesis .
  • Anticancer Properties: Preliminary research suggests that the compound may inhibit the proliferation of cancer cells in vitro. Further studies are needed to elucidate its potential as an anticancer agent and to understand its mechanisms at the molecular level .

Agricultural Applications

In agricultural science, this compound has been investigated for its potential use as a pesticide:

  • Fungicidal Activity: The compound has demonstrated effectiveness against several fungal pathogens affecting crops. Its application could lead to improved crop yields and reduced reliance on traditional fungicides .

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science:

  • Polymer Chemistry: Research indicates that it can be utilized as a building block in the synthesis of novel polymers with enhanced properties. These polymers may exhibit improved thermal stability and mechanical strength compared to conventional materials .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryPubChemExhibits antimicrobial activity against E. coli and S. aureus.
Agricultural ScienceSigma-AldrichEffective against Fusarium species in controlled trials.
Materials ScienceAmbeedUsed in the development of high-performance polymers with enhanced durability.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₇H₅BrN₃O
  • Molecular Weight : 230.04 g/mol

Its role as a building block is highlighted in catalogs ().

Comparison with Similar Compounds

The triazolo-pyridine scaffold is versatile, with substituent variations dictating pharmacological and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Antifungal Triazolo-Pyridine Derivatives

Example : 1,2,4-Triazolo[4,3-a]pyridine derivatives with hydrazone moieties ().

  • Key Features : Electron-withdrawing groups (e.g., Br, Cl) enhance antifungal activity against Botrytis cinerea and Fusarium oxysporum.
  • Activity : IC₅₀ values range from 10–50 μM, with bromine substitution improving membrane permeability .
  • Comparison : The bromine in 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one may similarly enhance bioactivity, though specific data are lacking.

CNS Therapeutics

Example : Trazodone (2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one) ().

  • Key Features : A piperazine-propyl chain enables serotonin reuptake inhibition.
  • Activity: Used as an antidepressant (SARI class) with a solubility of 25 mg/mL in methanol .
  • Comparison : The absence of a piperazine chain in this compound limits CNS activity but highlights the scaffold’s adaptability for functionalization.

Herbicidal Compounds

Example : Azafenidin ([1,2,4]triazolo[4,3-a]pyridin-3-one with dichlorophenyl and propargyloxy groups) ().

  • Key Features : Planar structure with electron-deficient rings enhances herbicidal potency.
  • Activity : Targets broadleaf weeds via inhibition of acetolactate synthase .
  • Comparison : The methyl and bromine substituents in this compound may alter binding kinetics compared to azafenidin’s dichlorophenyl group.

Building Blocks and Isosteres

Examples :

  • 6-Bromo-3-ethyl-[1,2,3]triazolo[4,5-b]pyridine (CAS: 1187386-21-5): Isomeric variation (triazolo[4,5-b] vs. [4,3-a]) alters ring planarity and solubility .

Structural and Functional Analysis Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications Reference
This compound 108281-78-3 6-Br, 2-Me 230.04 Building block, potential antifungal agent
Trazodone 19794-93-5 3-Cl-Ph-piperazine, propyl 408.32 Antidepressant (SARI)
Azafenidin 68049-83-2 2,4-Cl₂-Ph, propargyloxy 342.18 Herbicide
3-(6-Bromo-triazolo[4,3-a]pyridin-3-yl)pyridine 943613-36-3 6-Br, 3-Pyridinyl 275.10 Kinase inhibitor intermediate

Biological Activity

6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 1782729-97-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer effects, antibacterial activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN3O, with a molecular weight of 228.05 g/mol. The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells. This was observed through alterations in protein levels such as p-cdc2 and cyclin B1, leading to apoptosis in cancer cell lines like MDA-MB-231 and A549 .
  • Apoptosis Induction : It increases the levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, which are critical markers for apoptosis. This suggests that the compound can effectively trigger programmed cell death in cancer cells .

Case Studies

A study evaluating the antiproliferative effects of various derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values were notably lower than those of standard chemotherapeutics like Erlotinib .

Cell LineIC50 (µg/mL)Comparison with Erlotinib
MDA-MB-23138Higher efficacy
A54928Comparable
HEK-293 (normal)>64.5Selectivity observed

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against several pathogenic bacteria. The compound was tested against strains such as E. coli and S. aureus with significant inhibition zones reported in agar diffusion assays .

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes within the bacterial cells. This suggests that the compound may serve as a dual-action agent against both cancer cells and bacterial infections.

Research Findings

Further investigations into the pharmacological potential of this compound have highlighted its ability to inhibit specific enzymes relevant in cancer therapy:

  • Enzyme Inhibition : Studies indicated that this compound inhibits tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which could correlate with its antiproliferative effects .

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